molecular formula C15H10ClN B1145358 (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile CAS No. 16610-81-4

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile

Cat. No.: B1145358
CAS No.: 16610-81-4
M. Wt: 239.7
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Description

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile (CAS 3695-93-0) is a high-purity acrylonitrile derivative with a molecular weight of 239.70 and the molecular formula C15H10ClN . This compound is supplied with the MDL number MFCD00043484 and is characterized by the SMILES code N#C/C(C1=CC=C(Cl)C=C1)=C/C2=CC=CC=C2, which confirms the (E)-configuration of the alkene group . Acrylonitrile derivatives serve as valuable intermediates in organic synthesis and medicinal chemistry research. They are frequently employed as building blocks for the construction of more complex heterocyclic systems and pharmaceutical scaffolds. The presence of both chlorophenyl and phenyl rings on the acrylonitrile core makes this compound a versatile precursor for studying structure-activity relationships in drug discovery. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical in cross-coupling reactions, heterocycle synthesis, and as a scaffold for developing compounds with potential biological activity. Proper laboratory handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGLLZWUWIKTAG-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16610-81-4
Record name E-α-(4-Chlorophenyl)cinnamonitrile
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Biological Activity

(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, also known as 4-chloro-2-phenylacrylonitrile, is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and apoptosis induction. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on various studies.

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with phenylacetonitrile under basic conditions. This reaction can be facilitated using solvents like methanol or through microwave irradiation to enhance yield and purity. The compound's structure is characterized by a double bond between the carbon atoms adjacent to the cyano group, which is crucial for its biological activity.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. Notably, it has shown promising results against non-small cell lung cancer (NSCLC) cells.

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
This compound3.14 ± 0.29Induces apoptosis via mitochondrial pathways
5-Fluorouracil4.98 ± 0.41Standard chemotherapeutic agent

Research indicates that this compound induces apoptosis in A549 cells by modulating key apoptotic proteins such as Bcl-2 and Bax, leading to increased activation of caspase-3, a hallmark of apoptosis . The compound's ability to trigger these pathways suggests its potential as a lead compound for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways involved in apoptosis and cell proliferation:

  • Bcl-2 Family Proteins : The compound downregulates anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax, tipping the balance towards cell death.
  • Caspase Activation : Increased levels of active caspase-3 indicate that the compound promotes apoptotic signaling cascades .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the effects of this compound on A549 lung cancer cells, demonstrating an IC50 value of approximately 3.14 µM, which is significantly lower than that of traditional chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound led to alterations in mitochondrial membrane potential and increased reactive oxygen species (ROS) generation, contributing to its pro-apoptotic effects .
  • Comparative Analysis : When compared with other flavonoids and phenolic compounds, this compound exhibited superior activity against various cancer cell lines, highlighting its potential as a more effective therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
One of the most notable applications of (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile is its role as a precursor in the synthesis of compounds with anticancer activity. Research has shown that derivatives of this compound can inhibit key proteins involved in cancer cell proliferation. For example, a study reported the synthesis of a compound derived from this compound that showed binding affinities to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. The Ki values were measured at 78 µM and 138 µM, respectively, indicating potential as a lead compound for further drug development .

Mechanisms of Action
The mechanism by which this compound exerts its effects involves interaction with cellular pathways that regulate cell survival and death. The compound's structure allows it to engage with target proteins effectively, potentially leading to the development of new therapeutic agents for cancer treatment.

Organic Synthesis

Synthetic Routes
this compound serves as an important intermediate in organic synthesis. It can be synthesized through the reaction of benzaldehyde and 4-chlorophenyl cyanide under basic conditions. This synthetic pathway is advantageous due to its straightforward methodology and high yield .

Applications in Synthesis
The compound has been utilized in the preparation of various substituted acrylonitriles, which are valuable in the development of agrochemicals and pharmaceuticals. Its versatility allows for modifications that can lead to compounds with enhanced biological activity or improved physical properties.

Material Science

Photophysical Properties
Recent studies have investigated the photophysical properties of this compound and its derivatives. The optical properties are significantly influenced by solvent interactions, demonstrating solvatochromism where the absorption characteristics change based on the solvent environment . This property is crucial for applications in organic electronics and photonic devices.

Potential Uses in Electronics
The ability to tune the optical properties through solvent selection opens avenues for using this compound in organic light-emitting diodes (OLEDs) and solar cells. The extended conjugation within the molecule enhances its electron-accepting capabilities, making it suitable for incorporation into electronic materials.

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties against various cell lines. The study highlighted how structural modifications could enhance biological activity while maintaining solubility profiles conducive to drug formulation.

Case Study 2: Material Applications

Research focused on the application of this compound in developing new materials for electronic devices demonstrated how varying substituents could optimize performance metrics such as charge mobility and light absorption efficiency.

Data Tables

Application Area Key Findings References
Medicinal ChemistryInhibits Bcl-2/Bcl-xL; Ki values: 78 µM, 138 µM
Organic SynthesisHigh yield synthesis from benzaldehyde
Material ScienceSolvatochromism observed; potential for OLEDs

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Melting Point (°C) LogP Bioactivity
This compound 253.71 N/A 4.2 Antiproliferative
(Z)-2-(3,4-Dichlorophenyl)-3-phenylacrylonitrile 288.15 146–147 5.1 Cytotoxic
(E)-2-(2-Nitrophenyl)-3-phenylacrylonitrile 264.25 N/A 3.8 Agrochemical intermediate

Research Findings

  • Synthesis Efficiency: Knoevenagel condensation yields ~80–89% for chloro- and nitro-substituted acrylonitriles , while Z-isomers require stringent steric control .
  • Structural Insights: X-ray crystallography confirms the E-configuration’s planar geometry, which is crucial for protein-ligand interactions .
  • Environmental Impact: Pyrethroids like Fenvalerate (containing a related acrylonitrile motif) highlight the balance between efficacy and ecological persistence .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The Knoevenagel condensation involves the base- or acid-catalyzed reaction between 4-chlorobenzaldehyde and phenylacetonitrile. The mechanism proceeds through three stages:

  • Deprotonation : The active methylene group of phenylacetonitrile is deprotonated by a base, forming a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, generating a β-hydroxy intermediate.

  • Elimination : Subsequent dehydration yields the α,β-unsaturated nitrile product.

The reaction’s stereoselectivity favors the E-isomer due to steric hindrance between the aryl groups in the transition state. Computational studies suggest that anti-periplanar elimination during dehydration enforces trans-configuration, as evidenced by the exclusive formation of (E)-isomers in reported syntheses.

Catalytic Systems and Reaction Conditions

Catalysts play a critical role in accelerating the reaction and minimizing side products. Two primary catalytic approaches are employed:

Base-Catalyzed Systems

  • Traditional Bases : Piperidine, ammonium acetate, or ethylenediamine diacetate (EDDA) are commonly used. For example, EDDA in dichloroethane (DCE) at reflux temperatures achieves moderate yields (~75%).

  • Limitations : Prolonged reaction times and side reactions (e.g., retro-aldol decomposition) reduce efficiency.

Lewis Acid-Mediated Systems

  • Titanium Tetraisopropoxide (Ti(OPr)4) : This Lewis acid enhances reaction rates and yields by stabilizing the enolate intermediate. In DCE at 80°C, Ti(OPr)4 achieves yields exceeding 90% while suppressing retro-aldol pathways.

  • Advantages : Improved selectivity and compatibility with electron-deficient aldehydes.

Table 1: Comparative Catalytic Performance

CatalystSolventTemperature (°C)Yield (%)Selectivity (E:Z)
EDDADCE8075>99:1
Ti(OPr)4DCE8092>99:1

Solvent Effects and Optimization

Solvent polarity significantly impacts reaction kinetics and product stability:

  • Polar Protic Solvents (e.g., Ethanol) : Facilitate enolate formation but may promote side reactions.

  • Aprotic Solvents (e.g., DCE) : Enhance Lewis acid activity and reduce hydrolysis, favoring higher yields.

  • Solvent-Free Conditions : Emerging approaches under microwave irradiation reduce environmental impact but require further validation.

Industrial-Scale Production Considerations

Scalability challenges include:

  • Catalyst Cost : Ti(OPr)4, while effective, is expensive for large-scale use. Alternatives like heterogeneous catalysts (e.g., zeolites) are under investigation.

  • Solvent Recycling : DCE’s environmental toxicity necessitates closed-loop systems or greener substitutes (e.g., cyclopentyl methyl ether).

  • Purification : Column chromatography remains standard, but crystallization protocols are being optimized to reduce costs.

Experimental Case Studies and Spectral Characterization

Synthesis Protocol (Adapted from )

  • Reagents : 4-Chlorobenzaldehyde (1.0 equiv), phenylacetonitrile (1.2 equiv), Ti(OPr)4 (10 mol%), DCE.

  • Procedure : Heat mixture at 80°C for 6 hours, monitor by TLC.

  • Workup : Quench with water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.

Spectral Data

  • IR (KBr) : ν = 2220 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=C aromatic).

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.20 (m, 9H, Ar-H), 6.82 (s, 1H, CH=).

  • 13C NMR : δ 154.2 (C=N), 139.1–126.3 (Ar-C), 118.5 (C≡N) .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile, and what key reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is synthesized via a Knoevenagel condensation between benzaldehyde and 4-chlorophenylacetonitrile under basic conditions (e.g., K₂CO₃ in methanol). The reaction proceeds at elevated temperatures (~60°C) to favor the thermodynamically stable E-isomer due to steric and electronic effects. Subsequent functionalization (e.g., cycloaddition reactions) can introduce pyrrole or other heterocyclic moieties .
  • Critical Conditions :

  • Base selection (K₂CO₃ vs. NaOH) impacts reaction efficiency.
  • Solvent polarity (methanol or DMF) influences reaction rate and stereoselectivity.
  • Temperature control is crucial to avoid side reactions like polymerization.

Q. How is the E-configuration of this compound confirmed experimentally?

  • Structural Validation : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD data (monoclinic P2₁/c space group, β = 107.2°, Z = 4) confirm the E-geometry via bond angles (C=C-N ≈ 120°) and torsional parameters .
  • Spectroscopic Methods :

  • ¹H NMR : Coupling constants (J = 12–16 Hz for trans-vinylic protons).
  • IR Spectroscopy : C≡N stretching at ~2200 cm⁻¹ and C=C absorption near 1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data between computational modeling and experimental observations in the structural analysis of this compound?

  • Case Study : Discrepancies in predicted vs. observed dihedral angles (e.g., between the chlorophenyl and acrylonitrile groups) can arise from crystal packing effects. Hybrid QM/MM simulations or periodic DFT calculations incorporating van der Waals interactions improve agreement with experimental SCXRD data .
  • Validation Protocol :

Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles.

Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···π, π-π stacking) that distort geometry .

Q. How does the electronic structure of this compound influence its reactivity in multicomponent domino reactions?

  • Mechanistic Insight : The electron-withdrawing cyano group activates the α,β-unsaturated system for Michael additions. For example, in domino reactions with ethyl isocyanoacetate, the acrylonitrile acts as a Michael acceptor, enabling 2+3 cycloaddition to form pyrrole derivatives .
  • Key Parameters :

  • Frontier molecular orbitals (LUMO = -2.1 eV) dictate nucleophilic attack sites.
  • Substituent effects (e.g., 4-Cl vs. 3-Cl) modulate electrophilicity, with Hammett σₚ values correlating with reaction rates .

Q. What analytical challenges arise in characterizing trace impurities or degradation products of this compound, and how are they addressed?

  • LC-MS/MS Strategies :

  • Use electrospray ionization (ESI) in negative ion mode for nitrile-containing byproducts.
  • Fragment pathways (e.g., loss of HCN or Cl⁻) aid in identifying derivatives like (Z)-isomers or hydroxylated analogs .
    • Case Example : A byproduct with m/z 274.0317 (exact mass) corresponds to 2-chloro-6-[(E)-2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile, confirmed via MSⁿ fragmentation patterns .

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